1,2,7,8-Diepoxyoctane

Catalog No.
S581749
CAS No.
2426-07-5
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,7,8-Diepoxyoctane

CAS Number

2426-07-5

Product Name

1,2,7,8-Diepoxyoctane

IUPAC Name

2-[4-(oxiran-2-yl)butyl]oxirane

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1(3-7-5-9-7)2-4-8-6-10-8/h7-8H,1-6H2

InChI Key

LFKLPJRVSHJZPL-UHFFFAOYSA-N

SMILES

C1C(O1)CCCCC2CO2

Synonyms

1,2,7,8-diepoxyoctane

Canonical SMILES

C1C(O1)CCCCC2CO2

,7,8-Diepoxyoctane as a Mutagen:

1,2,7,8-Diepoxyoctane has been studied for its mutagenic properties, meaning it has the potential to induce changes in an organism's genetic material. Studies have shown that it can cause mutations in bacteria and mammalian cells, including human cells []. This raises concerns about its potential carcinogenicity, which is the ability to cause cancer [].

1,2,7,8-Diepoxyoctane as an Alkylating Agent:

The epoxide functional groups present in 1,2,7,8-Diepoxyoctane make it an alkylating agent. Alkylating agents can react with nucleophiles, which are molecules that donate an electron pair, in biological molecules like DNA. This reaction can lead to DNA damage, which can contribute to mutations and potentially cancer [].

1,2,7,8-Diepoxyoctane in Mechanistic Studies:

Due to its mutagenic and alkylating properties, 1,2,7,8-Diepoxyoctane has been used as a tool in research to understand the mechanisms of mutagenesis and carcinogenesis. Scientists have employed it to study DNA repair pathways, the effects of DNA damage on cell survival, and the development of cancer [].

1,2,7,8-Diepoxyoctane is a chemical compound characterized by its unique structure, featuring two epoxide groups located at the 1,2 and 7,8 positions of an octane backbone. Its molecular formula is C₈H₁₄O₂, and it has a CAS number of 2426-07-5. This compound is primarily recognized for its role as a cross-linking agent in various chemical processes, particularly in the modification of polymers such as hyaluronic acid under alkaline conditions, resulting in the formation of rigid networks .

1,2,7,8-Diepoxyoctane is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: Harmful if swallowed and toxic in contact with skin [].
  • Mutagenicity: Suspected of causing genetic defects [].
  • Carcinogenicity: May cause cancer [].
  • Flammability: Information on flammability is not readily available. However, as an organic compound, it is likely flammable.

  • Epoxide Ring Opening: The epoxide groups can react with nucleophiles, leading to ring opening and the formation of diols or other functional groups.
  • Cross-Linking Reactions: It can participate in cross-linking reactions with polyfunctional amines or alcohols, which is particularly useful in polymer chemistry for modifying the mechanical properties of materials .
  • Hydrolysis: In the presence of water and under acidic or basic conditions, 1,2,7,8-diepoxyoctane can hydrolyze to yield corresponding diols.

Several methods have been developed for synthesizing 1,2,7,8-diepoxyoctane:

  • Epoxidation of Octenes: The most common method involves the epoxidation of octene derivatives using peracids such as m-chloroperbenzoic acid.
  • Oxidative Cyclization: Another approach includes oxidative cyclization techniques that utilize various oxidizing agents to introduce epoxide functionalities at specific positions on the octane chain.
  • Chemical Modification: Following initial synthesis, further chemical modifications can enhance specific properties or reactivity profiles .

1,2,7,8-Diepoxyoctane finds applications in various fields:

  • Polymer Chemistry: It is widely used as a cross-linking agent to enhance the mechanical properties of hydrogels and other polymeric materials.
  • Biotechnology: The compound is utilized in the modification of biopolymers like hyaluronic acid for improved stability and functionality in biomedical applications.
  • Organic Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules .

Several compounds share structural similarities with 1,2,7,8-diepoxyoctane. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1,2-EpoxyhexaneOne epoxide groupLess reactive than diepoxides
1,2-DiepoxybutaneTwo epoxide groupsShorter chain length
1,2:3,4-DiepoxybutaneTwo epoxide groupsDifferent positioning of epoxide groups
1-OcteneNo epoxide groupsUsed as a precursor for diepoxides

Uniqueness: The dual epoxide functionality at distinct positions (1,2 and 7,8) makes 1,2,7,8-diepoxyoctane particularly valuable for specialized cross-linking applications compared to other similar compounds that may have fewer reactive sites or different structural configurations .

XLogP3

1

UNII

4IJ1M5W7LL

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H341 (97.73%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (88.64%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

2426-07-5

Wikipedia

1,2,7,8-diepoxyoctane

Dates

Modify: 2023-08-15

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